(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid

Catalog No.
S1913700
CAS No.
1072951-74-6
M.F
C17H21BO3
M. Wt
284.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)bor...

CAS Number

1072951-74-6

Product Name

(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid

IUPAC Name

[3-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid

Molecular Formula

C17H21BO3

Molecular Weight

284.2 g/mol

InChI

InChI=1S/C17H21BO3/c1-12(2)16-8-7-13(3)9-17(16)21-11-14-5-4-6-15(10-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3

InChI Key

AABBYGNTCONFJV-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O
  • Potential for Suzuki-Miyaura Coupling Reactions

    Boronic acids are commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions []. These reactions create carbon-carbon bonds between a boronic acid and a aryl or vinyl halide. (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid could potentially be a building block for the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

  • Targeted Labeling with Isotopes

    Boronic acids can be isotopically labeled with isotopes such as boron-10 (¹⁰B). This property allows them to be used in applications like Positron Emission Tomography (PET) imaging for studying biological processes []. While the specific use of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in PET imaging is unknown, the potential exists for its development.

  • Development of New Pharmaceuticals

    Boronic acid-containing molecules have been explored for their potential as pharmaceutical agents due to their ability to reversibly bind to enzymes and other biomolecules []. Further research is needed to determine if (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid possesses any interesting biological properties.

(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is a boronic acid derivative characterized by its complex structure, which includes a phenyl group, a phenoxy group, and a boron atom. This compound features a boron atom bonded to a phenyl group that is further substituted with a phenoxy group containing an isopropyl and methyl substituent. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Involving (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid include:

  • Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. It is widely used in organic synthesis to form biaryl compounds.
  • Formation of Boronate Esters: The compound can react with diols to form stable boronate esters, which are useful in various applications including drug delivery systems.
  • Cross-Coupling Reactions: In the presence of transition metals, this compound can participate in cross-coupling reactions to synthesize complex organic molecules.

Boronic acids, including (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, exhibit notable biological activities. They have been studied for their potential as:

  • Enzyme Inhibitors: Boronic acids can inhibit certain enzymes, particularly serine proteases and proteasomes, which are crucial in various biological processes.
  • Anticancer Agents: Some studies suggest that boronic acids may have anticancer properties due to their ability to interfere with cellular signaling pathways.
  • Antidiabetic Agents: There is emerging evidence that boronic acids can modulate glucose metabolism, making them candidates for antidiabetic therapies.

The synthesis of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid typically involves several steps:

  • Preparation of the Phenolic Component: The synthesis begins with the preparation of the 2-isopropyl-5-methylphenol through alkylation of phenol derivatives.
  • Boronation Reaction: The phenolic compound is then reacted with boron reagents (such as boron trifluoride or trimethyl borate) to introduce the boron atom into the structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for biological assays.

(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid has several applications:

  • Pharmaceutical Development: Its unique structure allows it to serve as a lead compound in drug discovery, particularly in developing enzyme inhibitors.
  • Material Science: It can be used in the development of new materials due to its ability to form cross-linked structures.
  • Chemical Sensors: The compound's reactivity with diols makes it suitable for use in chemical sensors for detecting sugars and other biomolecules.

Studies on the interactions of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid with biological targets have revealed:

  • Binding Affinity: Research shows that this compound can bind selectively to certain proteins, affecting their activity.
  • Mechanism of Action: Investigations into its mechanism indicate that it may act through reversible binding, allowing for modulation of enzyme activity without permanent inhibition.

Several compounds share structural similarities with (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Phenylboronic AcidSimple phenyl group attached to boronCommonly used in organic synthesis but lacks complex substituents
4-(1-Hydroxy-1-methylethyl)phenylboronic AcidHydroxyisopropyl substituent on phenolExhibits higher solubility and different reactivity patterns
3-Bromophenylboronic AcidBromine substituent instead of alkoxy groupsKnown for its reactivity in cross-coupling reactions

Uniqueness

(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid stands out due to its specific combination of substituents that enhance its biological activity and reactivity compared to simpler boronic acids. Its complex structure allows for diverse applications in both synthetic chemistry and medicinal chemistry, making it a versatile compound for research and development.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Wikipedia

(3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid

Dates

Last modified: 08-16-2023

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